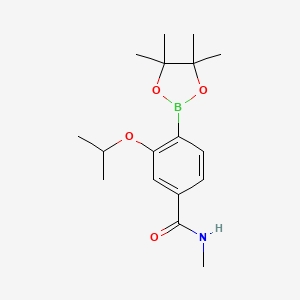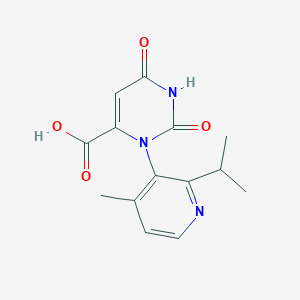
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methyl-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an ethanesulfonyl group and a methylphenol moiety, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the ethanesulfonyl group and the methylphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the ethanesulfonyl group, potentially leading to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the phenolic ring.
科学的研究の応用
3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and catalysts, contributing to advancements in fields such as polymer science and catalysis.
作用機序
The mechanism by which 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- 4-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-benzaldehyde
- 2-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-pyrimidin-4-ylamine
Uniqueness
Compared to similar compounds, 3-(1-Ethanesulfonyl-1H-pyrazol-4-yl)-4-methylphenol stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial.
特性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
3-(1-ethylsulfonylpyrazol-4-yl)-4-methylphenol |
InChI |
InChI=1S/C12H14N2O3S/c1-3-18(16,17)14-8-10(7-13-14)12-6-11(15)5-4-9(12)2/h4-8,15H,3H2,1-2H3 |
InChIキー |
QHSOWYICROEKFM-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1C=C(C=N1)C2=C(C=CC(=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)







![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)
![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)

![1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13720663.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)
